tert-Butyl (tert-butoxycarbonyl)-D-threoninate
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Overview
Description
tert-Butyl (tert-butoxycarbonyl)-D-threoninate is a compound that features a tert-butyl group and a tert-butoxycarbonyl group attached to a D-threonine molecule. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (tert-butoxycarbonyl)-D-threoninate can be synthesized through the reaction of D-threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions can vary, but common methods include:
- Stirring a mixture of D-threonine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of D-threonine and di-tert-butyl dicarbonate in THF at 40°C .
Industrial Production Methods
Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)-D-threoninate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Acids: Such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) for deprotection reactions.
Major Products Formed
The major products formed from these reactions include:
Free amines: Formed by the removal of the tert-butoxycarbonyl group.
Oxidation products: Various oxidized derivatives of D-threonine.
Substituted derivatives: Compounds with different functional groups replacing the tert-butoxycarbonyl group.
Scientific Research Applications
tert-Butyl (tert-butoxycarbonyl)-D-threoninate has several scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (tert-butoxycarbonyl)-D-threoninate involves the protection of amino groups through the formation of a carbamate. The tert-butoxycarbonyl group is added to the amine, forming a stable carbamate that can be removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, elimination of the tert-butyl group, and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (tert-butoxycarbonyl)-D-threoninate include:
tert-Butyl (tert-butoxycarbonyl)-L-threoninate: The L-isomer of the compound.
tert-Butyl (tert-butoxycarbonyl)-D-serinate: A similar compound with a serine backbone.
tert-Butyl (tert-butoxycarbonyl)-D-alaninate: A compound with an alanine backbone.
Uniqueness
This compound is unique due to its specific configuration and the presence of both tert-butyl and tert-butoxycarbonyl groups. This combination provides stability and reactivity that are valuable in various chemical and biological applications .
Properties
Molecular Formula |
C13H25NO5 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C13H25NO5/c1-8(15)9(10(16)18-12(2,3)4)14-11(17)19-13(5,6)7/h8-9,15H,1-7H3,(H,14,17)/t8-,9+/m0/s1 |
InChI Key |
KALBFNCSAOSDPJ-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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